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Compound Name: Trinitromethane

Cat. No.: B1605510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical methodologies for the

preparation of trinitromethane, also known as nitroform. It details key experimental protocols,

presents quantitative data in a comparative format, and illustrates the reaction pathways

through diagrams.

Introduction
Trinitromethane, HC(NO₂)₃, is a highly acidic and energetic nitroalkane first obtained as its

ammonium salt in 1857 by the Russian chemist Leon Nikolaevich Shishkov.[1] Due to its high

oxygen content and the ability to form a range of salts, it has been a compound of significant

interest, primarily as an intermediate in the synthesis of explosives and propellants.[2][3]

Historically, several methods have been developed for its synthesis, each with unique

characteristics and challenges. This guide explores the core historical methods for the

preparation of this important chemical compound.

Historical Synthesis Methods and Experimental
Protocols
Several key methods have been historically employed for the synthesis of trinitromethane.

The most prominent among these are the nitration of acetylene, the hydrolysis of

tetranitromethane, and the nitration of various organic precursors like isopropanol and acetone.
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Nitration of Acetylene
Discovered in 1900, the reaction of acetylene with anhydrous nitric acid became a significant

industrial process for producing nitroform during the 20th century.[1] This method typically

involves the use of a mercury salt catalyst.[3][4][5][6]

Reaction Pathway:

The overall reaction is complex, but can be generally represented as:

C₂H₂ + 3HNO₃ → HC(NO₂)₃ + CO₂ + H₂O + N₂O

Experimental Protocol (Conceptual):

Detailed historical industrial protocols are not fully available in the provided literature, but the

general principle involves bubbling acetylene gas through concentrated nitric acid in the

presence of a mercuric nitrate catalyst.[4][5] The resulting nitroform is then present in the nitric

acid solution and requires subsequent separation and purification.[7]

Logical Workflow for Acetylene Nitration:
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Caption: Workflow for Trinitromethane production from Acetylene.

Hydrolysis of Tetranitromethane
A common laboratory-scale synthesis of trinitromethane involves the mild basic hydrolysis of

tetranitromethane.[1][8] This method is known for producing a high yield of the potassium salt

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://en.wikipedia.org/wiki/Trinitromethane
https://html.rhhz.net/zghxkb/20150324.htm
https://www.reddit.com/r/cursedchemistry/comments/1p51hgu/this_is_nitromethane_right/
https://en.wikipedia.org/wiki/Tetranitromethane
https://patents.google.com/patent/WO2003018514A1/en
https://www.reddit.com/r/cursedchemistry/comments/1p51hgu/this_is_nitromethane_right/
https://en.wikipedia.org/wiki/Tetranitromethane
https://patents.google.com/patent/US4122124A/en
https://www.benchchem.com/product/b1605510?utm_src=pdf-body-img
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://www.benchchem.com/product/b1605510?utm_src=pdf-body
https://en.wikipedia.org/wiki/Trinitromethane
http://www.sciencemadness.org/talk/viewthread.php?tid=3061
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of trinitromethane, which can then be converted to the free acid.

Reaction Pathway:

2 C(NO₂)₄ + 2 KOH + H₂O₂ → 2 KC(NO₂)₃ + O₂ + 2 H₂O

KC(NO₂)₃ + HCl → HC(NO₂)₃ + KCl

Experimental Protocol:

Preparation of the Reagent Solution: A solution of 168 g of potassium hydroxide in 350 mL of

water is prepared in a 1000-mL round-bottomed flask and cooled to 5 °C in a salt-ice bath.[2]

[8]

Addition of Hydrogen Peroxide: While stirring, 108 mL of 30% hydrogen peroxide is added to

the cooled potassium hydroxide solution.[2][8]

Addition of Tetranitromethane: 117 mL of tetranitromethane is added at a rate that maintains

the reaction temperature between 20-25 °C.[2][8]

Reaction Completion: The temperature is then allowed to rise to 30 °C over a period of 15

minutes.[2][8]

Isolation of Potassium Nitroformate: The resulting bright yellow solid (potassium salt of

trinitromethane) is collected by filtration using glass filter paper due to its high acidity. The

solid is washed with anhydrous methyl alcohol, followed by anhydrous ethyl ether, and then

air-dried. This step yields 100% of the potassium salt.[2][8]

Conversion to Trinitromethane: The potassium salt is suspended in anhydrous ethyl ether,

and anhydrous hydrogen chloride gas is passed through the suspension until the yellow

color disappears.[2][8]

Final Product Isolation: The white precipitate of potassium chloride is filtered off and washed

with anhydrous ethyl ether. The ether is evaporated from the filtrate under reduced pressure

to yield crude trinitromethane, which can be further purified by sublimation.[2]

Reaction Diagram for Hydrolysis of Tetranitromethane:
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Caption: Synthesis of Trinitromethane from Tetranitromethane.

Nitration of Isopropyl Alcohol
The nitration of isopropyl alcohol with concentrated nitric acid is another historical method for

producing trinitromethane.[7][8] This method avoids the use of a mercury catalyst.

Experimental Protocol:

Reaction Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a

thermometer, and a dropping funnel.[7][8]
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Initial Charge: 140 mL (3.33 moles) of 98% nitric acid is introduced into the flask and warmed

to approximately 60 °C.[7][8]

Addition of Isopropyl Alcohol: 20 mL (0.26 mole) of isopropyl alcohol is added dropwise over

a 10-minute interval, with external cooling to maintain the temperature at 60 °C.[7][8]

Reaction Period: The solution is then heated to about 70 °C and held at this temperature for

2 hours. Significant evolution of brown gaseous fumes is observed during this nitration.[7][8]

Product Isolation: The solution is subsequently cooled to ambient temperature for analysis

and extraction of the nitroform.[7]

Nitration of Acetone
Acetone can also serve as a starting material for the synthesis of trinitromethane through

reaction with an excess of nitric acid.[9]

Experimental Protocol (General):

The process involves reacting acetone with an excess of a nitronium ion source, preferably

nitric acid with a concentration of 70% or greater. The reaction is typically conducted at a

temperature range of 30 °C to 150 °C.[9] For instance, 98% nitric acid can be warmed to about

60 °C, and acetone is added while maintaining the temperature.[9]

Quantitative Data Summary
The following tables summarize the quantitative data for the historical preparation methods of

trinitromethane.

Table 1: Comparison of Historical Synthesis Methods for Trinitromethane
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Method
Starting
Material

Key
Reagents

Catalyst Yield Reference

Nitration of

Acetylene
Acetylene

Concentrated

Nitric Acid

Mercuric

Nitrate

Not specified

in provided

text

[1][3][4][5][6]

Hydrolysis of

Tetranitromet

hane

Tetranitromet

hane

KOH, H₂O₂,

HCl
None

85-90%

(crude)
[2]

Nitration of

Isopropyl

Alcohol

Isopropyl

Alcohol

98% Nitric

Acid
None Up to 50-58% [8]

Nitration of

Acetone
Acetone

>70% Nitric

Acid
None

Up to 60%

conversion
[9]

Nitration of

Potassium

Dinitroacetyl

Urea

Potassium

Dinitroacetyl

Urea

Concentrated

H₂SO₄,

Concentrated

HNO₃

None 68% [6]

Table 2: Reagent Quantities and Reaction Conditions for Selected Methods

Method
Starting
Material
(Amount)

Key
Reagents
(Amount)

Temperatur
e

Duration Reference

Hydrolysis of

Tetranitromet

hane

Tetranitromet

hane (117

mL)

KOH (168 g

in 350 mL

H₂O), 30%

H₂O₂ (108

mL)

5 °C to 30 °C Not specified [2][8]

Nitration of

Isopropyl

Alcohol

Isopropyl

Alcohol (20

mL, 0.26

mole)

98% Nitric

Acid (140 mL,

3.33 moles)

60 °C to 70

°C
2 hours [7][8]
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Conclusion
The historical preparation of trinitromethane has evolved from early laboratory curiosities to

larger-scale industrial processes. The choice of method was often dictated by the available

starting materials, safety considerations, and the desired scale of production. While the

nitration of acetylene was a prominent industrial method, the hydrolysis of tetranitromethane

offered a high-yield laboratory synthesis. The nitration of more common organic precursors like

isopropyl alcohol and acetone represented efforts to develop more economical and catalyst-

free processes. This guide provides a foundational understanding of these historical synthetic

routes for professionals in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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